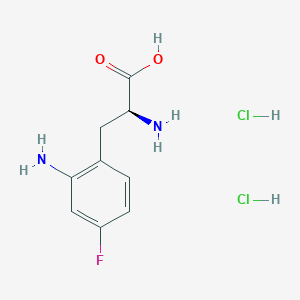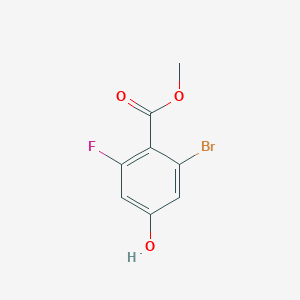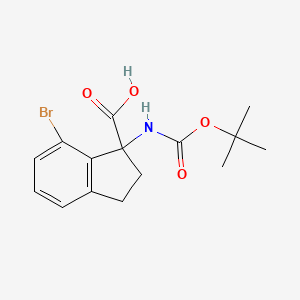
(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the amino and hydroxyl groups. One common method involves the bromination of 3-(2-hydroxyphenyl)propanoic acid using bromine in the presence of a catalyst. The resulting bromo compound is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or cyano group, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a de-brominated compound. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(2-hydroxyphenyl)propanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid: The position of the hydroxyl group is different, which can affect the compound’s properties.
3-Amino-3-(2-bromo-5-methoxyphenyl)propanoic acid: The methoxy group replaces the hydroxyl group, potentially altering the compound’s reactivity and interactions.
Uniqueness
(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which allows for distinct chemical reactivity and biological interactions. The presence of both the bromine and hydroxyl groups on the phenyl ring provides opportunities for diverse chemical modifications and applications.
Eigenschaften
Molekularformel |
C9H10BrNO3 |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-7-2-1-5(12)3-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
CPWFIZIIWUIHQR-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)[C@@H](CC(=O)O)N)Br |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(CC(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)










![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)
